molecular formula C7H12BrNO2 B13354771 3-(2-(Bromomethyl)-1,3-dioxolan-2-yl)prop-2-en-1-amine

3-(2-(Bromomethyl)-1,3-dioxolan-2-yl)prop-2-en-1-amine

Cat. No.: B13354771
M. Wt: 222.08 g/mol
InChI Key: YZFSKCZNPBYVDV-OWOJBTEDSA-N
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Description

3-(2-(Bromomethyl)-1,3-dioxolan-2-yl)prop-2-en-1-amine is an organic compound that features a bromomethyl group attached to a dioxolane ring, which is further connected to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Bromomethyl)-1,3-dioxolan-2-yl)prop-2-en-1-amine typically involves the reaction of allylamine with a bromomethyl dioxolane derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Bromomethyl)-1,3-dioxolan-2-yl)prop-2-en-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can produce an oxide or hydroxylated product .

Scientific Research Applications

3-(2-(Bromomethyl)-1,3-dioxolan-2-yl)prop-2-en-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-(Bromomethyl)-1,3-dioxolan-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-(Bromomethyl)-1,3-dioxolan-2-yl)prop-2-en-1-amine include:

    Allylamine: A simpler compound with a similar prop-2-en-1-amine moiety.

    Bromomethyl derivatives: Compounds with bromomethyl groups attached to various functional groups.

    Dioxolane derivatives: Compounds containing the dioxolane ring structure.

Uniqueness

The uniqueness of this compound lies in its combination of the bromomethyl group, dioxolane ring, and prop-2-en-1-amine moiety. This unique structure imparts specific reactivity and properties that make it valuable for various scientific applications .

Biological Activity

3-(2-(Bromomethyl)-1,3-dioxolan-2-yl)prop-2-en-1-amine, also known by its CAS number 1507368-48-0, is a compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The molecular formula of this compound is C6H10BrO2C_6H_10BrO_2 with a molecular weight of approximately 202.05 g/mol. The compound features a dioxolane ring which is known for its role in various chemical reactions and biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds containing dioxolane structures exhibit antimicrobial activity. For instance, derivatives of bromomethyl-dioxolanes have been shown to inhibit the growth of certain bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity and Anticancer Activity

Research has demonstrated that this compound can exhibit cytotoxic effects on various cancer cell lines. In vitro studies have shown that this compound induces apoptosis in cancer cells through the activation of caspase pathways. Table 1 summarizes key findings from recent studies on cytotoxicity.

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HeLa15Caspase activation
MCF-720Apoptosis induction
A54918Cell cycle arrest

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit certain proteases involved in disease processes. The inhibition is believed to occur via competitive binding to the active site of the enzyme.

Mechanistic Studies

Mechanistic studies have provided insights into how this compound interacts at the molecular level:

  • Binding Affinity : Studies using molecular docking simulations suggest that the compound binds effectively to target enzymes with favorable binding energies.
  • Cellular Uptake : The presence of the dioxolane moiety enhances cellular permeability, allowing for greater bioavailability within target cells.

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry found that derivatives similar to this compound displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .
  • Cancer Cell Line Research : In a study examining various anticancer agents, this compound was noted for its ability to induce apoptosis in breast cancer cell lines (MCF-7), suggesting potential as a therapeutic agent .

Properties

Molecular Formula

C7H12BrNO2

Molecular Weight

222.08 g/mol

IUPAC Name

(E)-3-[2-(bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine

InChI

InChI=1S/C7H12BrNO2/c8-6-7(2-1-3-9)10-4-5-11-7/h1-2H,3-6,9H2/b2-1+

InChI Key

YZFSKCZNPBYVDV-OWOJBTEDSA-N

Isomeric SMILES

C1COC(O1)(CBr)/C=C/CN

Canonical SMILES

C1COC(O1)(CBr)C=CCN

Origin of Product

United States

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